![molecular formula C9H14BClN2O2 B1376650 [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride CAS No. 1485418-79-8](/img/structure/B1376650.png)
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride
説明
“[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride” is a chemical compound with the CAS Number: 1485418-79-8 . It has a molecular weight of 228.49 . The IUPAC name for this compound is 6-(1-pyrrolidinyl)-3-pyridinylboronic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by IR, 1 H NMR, 13 C NMR and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a SMILES string of OB(O)c1ccc(nc1)N2CCCC2 and an InChI of 1S/C9H13BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2 .科学的研究の応用
Boron-Containing Compounds in Drug Design
Boron-containing compounds, including those similar to [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride, have been increasingly incorporated into drug discovery endeavors due to their unique properties. These compounds can potentially enhance the potency and improve the pharmacokinetics profile of drugs. Recent years have seen the approval of several boronic acid drugs by regulatory bodies, indicating the growing significance of boron in medicinal chemistry (Plescia & Moitessier, 2020).
Boronic Acid Sensors
Boronic acids, due to their ability to bind covalently and reversibly to Lewis bases and polyols, have led to the development of numerous chemical sensors. These sensors, designed to recognize various biomolecules and ions, can significantly benefit from the inclusion of boronic acid moieties for improved selectivity and affinity. This has opened up new avenues in sensor technology, particularly for biomedical applications (Bian et al., 2019).
Environmental Remediation
Boron-containing compounds, including boronic acids, have demonstrated potential in environmental remediation, particularly in the removal of boron species from water. Layered double hydroxides (LDHs) have shown promise in capturing various boron species, presenting an efficient and economically viable method for treating boron-contaminated water sources (Theiss et al., 2013).
Antifungal Applications
The unique properties of boron, including those of boronic acids, have been exploited for antifungal purposes. Compounds such as boric acid and boronic acids have shown considerable bioactivity against fungi, serving as effective antifungal agents. This has implications for both agricultural and medical fields, where controlling fungal growth is often crucial (Arvanitis et al., 2020).
Safety and Hazards
This compound is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . It has hazard statements of H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7,13-14H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMHYIOWZAXVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



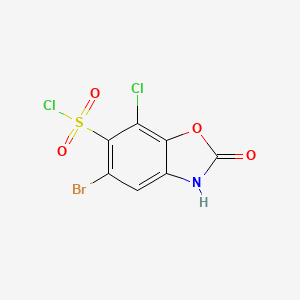
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
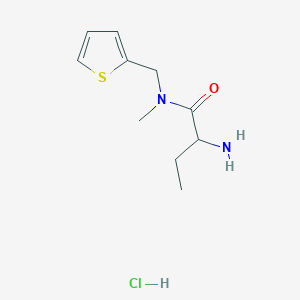
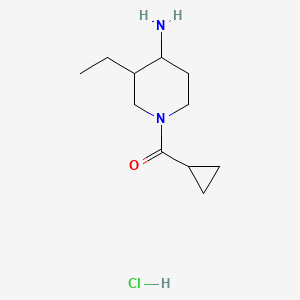
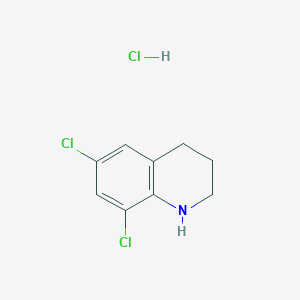
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)


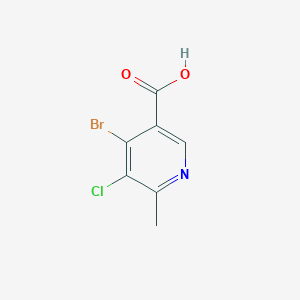
methanol](/img/structure/B1376583.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)
